

Technical Guide: Stability Profile & Handling of 4-Chloro-N-hydroxybenzenecarboximidoyl Chloride

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Compound of Interest

Compound Name:	4-chloro-N-hydroxybenzenecarboximidoyl chloride
CAS No.:	74903-80-3
Cat. No.:	B7766950

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Executive Summary

4-Chloro-N-hydroxybenzenecarboximidoyl chloride (CAS: 28123-63-9), also known as p-chlorobenzohydroximoyl chloride, is a metastable synthetic intermediate primarily used as a precursor for in situ generation of 4-chlorobenzonitrile oxide.

While the compound exhibits kinetic stability as a solid at room temperature (20–25°C) for short durations (<24 hours), it is thermodynamically unstable over long periods. It is prone to dehydrochlorination (loss of HCl) and dimerization to furoxans, a process accelerated by heat, moisture, weak bases, and light.

Core Recommendation: This compound must be stored at 2–8°C (refrigerated) or -20°C (frozen) under an inert atmosphere to maintain purity >98%. Room temperature exposure should be limited strictly to active handling phases (weighing/dissolution).

Chemical Identity & Physicochemical Properties[1] [2][3][4][5][6][7]

Distinguishing this compound from its acid chloride analog (4-chlorobenzoyl chloride) is critical for safety and reactivity planning.

Property	Data	Notes
IUPAC Name	(Z)-4-chloro-N-hydroxybenzenecarboximidoyl chloride	Often referred to as p-chlorobenzohydroximoyl chloride
CAS Number	28123-63-9	Distinct from 4-chlorobenzoyl chloride (CAS 122-01-0)
Molecular Formula	C H Cl NO	
Molecular Weight	190.03 g/mol	
Physical State	White to pale yellow flocculent solid	Yellowing indicates decomposition (furoxan formation)
Melting Point	87–88°C	Sharp MP indicates high purity; broad range implies degradation
Solubility	Soluble in CH ₂ Cl ₂ , EtOAc, THF, Benzene	Poorly soluble in water; hydrolyzes slowly

Mechanistic Stability Profile

The stability of **4-chloro-N-hydroxybenzenecarboximidoyl chloride** is governed by its tendency to eliminate hydrogen chloride (HCl). This elimination generates a highly reactive nitrile oxide species.

The Dehydrochlorination Pathway

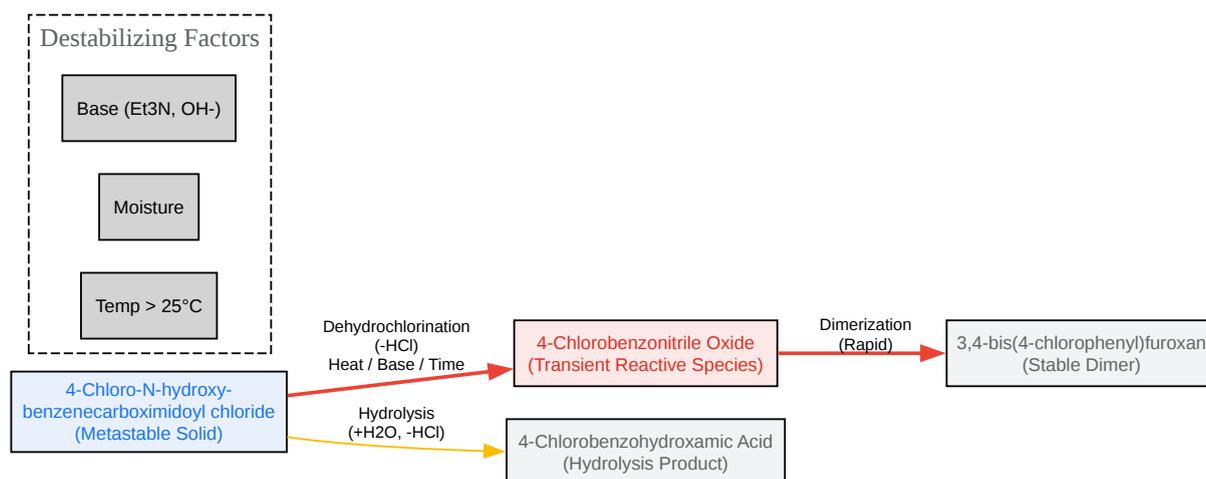
At room temperature, the dipole of the N-OH bond weakens the C-Cl bond. In the presence of even trace basicity (glassware surface alkalinity) or thermal energy, the compound releases HCl.

- Initiation: Loss of HCl generates 4-chlorobenzonitrile oxide.
- Propagation (Dimerization): Two molecules of the nitrile oxide rapidly undergo a [3+2] cycloaddition to form 3,4-bis(4-chlorophenyl)furoxan.
- Visual Indicator: The transition from a white solid to a gummy yellow/brown residue signals the formation of the furoxan dimer.

Hydrolysis Risk

While less rapid than dehydrochlorination, exposure to atmospheric moisture hydrolyzes the imidoyl chloride moiety to 4-chlorobenzohydroxamic acid, further contaminating the reagent.

Decomposition Pathway Diagram



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Caption: Primary decomposition pathways. The red path (Dehydrochlorination) is the dominant instability mode at room temperature.

Experimental Stability Analysis

Solid-State Stability

- Condition: Stored at 25°C (Ambient).
- Observation: The compound remains usable for 24–48 hours but will show detectable dimerization (by TLC/NMR) after 3 days.
- Long-Term: Significant decomposition occurs after 1 week at RT.
- Recommendation: Do not store on the benchtop overnight.

Solution Stability

- Solvents (DCM, Chloroform): Stable for 4–6 hours at RT if acid-free.
- Solvents (DMF, DMSO): Decomposition is accelerated due to the polarity and basicity of these solvents. Use immediately.
- Presence of Base: Addition of Triethylamine (Et

N) triggers instantaneous conversion to the nitrile oxide. This is the intended reaction mode for cycloadditions but disastrous for storage.

Thermal Sensitivity

- Melting: Heating near the melting point (87°C) can cause rapid, exothermic decomposition.
- Handling: Avoid heating baths during dissolution. Use sonication at ambient temperature if necessary.

Handling & Storage Protocols

To ensure reagent integrity for drug development and kinetic studies, strictly adhere to the following workflow.

Storage Protocol

- Temperature: Store at 2–8°C for routine use; -20°C for long-term (>1 month).
- Atmosphere: Store under Argon or Nitrogen.
- Container: Amber glass vials with Teflon-lined caps (protects from light and moisture).
- Desiccant: Store the vial inside a secondary jar containing P

O

or activated silica gel.

Handling Workflow (Self-Validating System)

Before using the reagent in a critical synthesis (e.g., click chemistry or isoxazole synthesis), perform this rapid purity check:

- Visual Check: Is the solid white/fluffy? (Pass) Is it sticky/brown? (Fail - Recrystallize).
- Solubility Check: Dissolve 10 mg in 1 mL DCM. The solution should be clear. Turbidity suggests hydrolysis (insoluble hydroxamic acid).
- TLC Validation:
 - Mobile Phase: Hexane:EtOAc (4:1).[1]
 - Standard: Pure oxime precursor (lower R
) vs. Hydroximoyl chloride (Higher R
) .[1]
 - Observation: A spot at the baseline or a smear indicates decomposition.

Synthesis & Purification Note

If the compound has degraded, it can be re-synthesized or purified:

- Synthesis: Chlorination of 4-chlorobenzaldoxime using N-Chlorosuccinimide (NCS) in DMF.
- Purification: Recrystallization from cold Hexane/Chloroform. Do not distill.

Safety & Toxicology

- Skin Irritant: Hydroximoyl chlorides are potent skin irritants and sensitizers. They can cause severe dermatitis similar to poison ivy (due to alkylation of skin proteins).
- Lachrymator: Trace hydrolysis releases HCl; handle in a fume hood.
- Explosion Hazard: While 4-chloro derivatives are generally stable, nitrile oxides can be energetic. Never heat the solid residue in a confined space.

References

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